![molecular formula C12H14N2O2S B2544581 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 273204-79-8](/img/structure/B2544581.png)
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, also known as Ro15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It is a potent antagonist of the GABA-A receptor and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By blocking the action of GABA at the receptor, 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can reverse the effects of benzodiazepines and other GABAergic drugs.
Biochemical and Physiological Effects:
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-anxiety effects. It has also been shown to increase the release of glutamate, which may contribute to its pro-convulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is that it is a selective antagonist of the GABA-A receptor, which allows for more precise manipulation of the receptor compared to other non-selective antagonists. One limitation is that it has a short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione. One area of interest is its potential use as a treatment for alcoholism and drug addiction. Another area of interest is its potential use as a tool to study the role of the GABA-A receptor in neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to elucidate the mechanisms of action of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the reaction of 2-amino-5-methylthio-3H-1,4-benzodiazepine-4,7-dione with ethyl acrylate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione.
Aplicaciones Científicas De Investigación
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the role of the GABA-A receptor in alcoholism and drug addiction, as well as to investigate the mechanisms of action of other benzodiazepines.
Propiedades
IUPAC Name |
3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGDXQJTRCWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2544501.png)
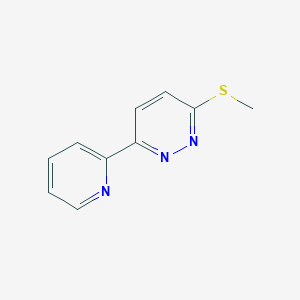
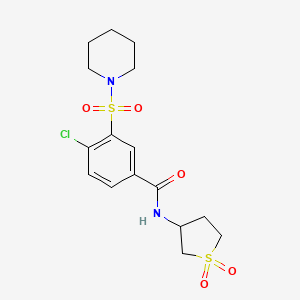
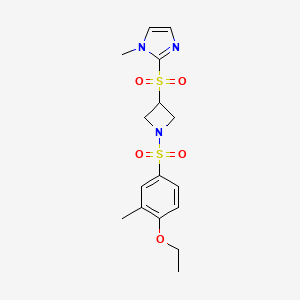
![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)
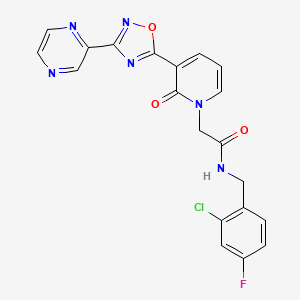

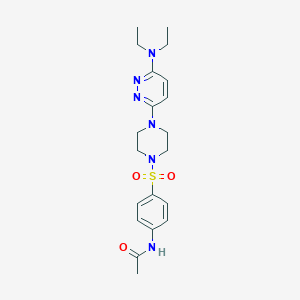
![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)
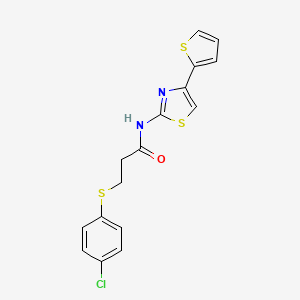
![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)
![4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2544518.png)
![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)